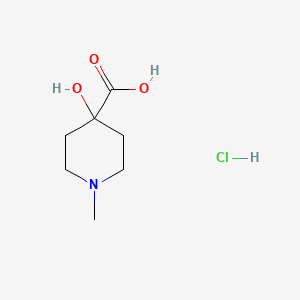

1,4,6,7-四氢-5H-吲哚-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

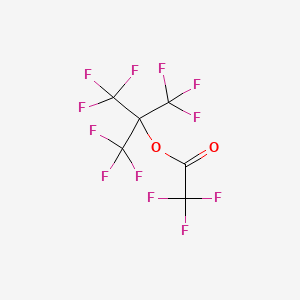

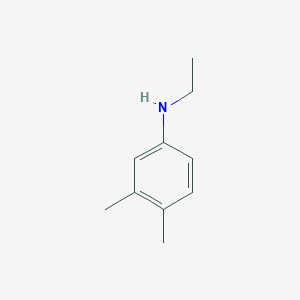

1,4,6,7-Tetrahydro-5H-indol-5-one is a chemical compound that is part of the tetrahydroindole family. This family of compounds is characterized by a saturated indole ring system, which can be functionalized in various ways to produce a wide range of derivatives with diverse chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tetrahydroindole derivatives has been explored through various methods. One approach involves a one-pot Sonogashira cross-coupling/5-endo-dig cyclization procedure, which is highly tolerant to a range of functional groups and allows for the synthesis of tetrahydroindoles with different substituents at the C2 position and the nitrogen atom . Another efficient route to highly substituted indoles includes the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, followed by oxidation to produce tetrahydroindol-4(5H)-one intermediates .

Molecular Structure Analysis

The molecular structure of tetrahydroindoles can be manipulated through various synthetic strategies. For instance, the regioselective functionalization of tetrahydroindol-4(5H)-ones can lead to the synthesis of 5- and 7-substituted indoles, while nucleophilic alkylation can be used to introduce 4-substituents . Additionally, the chemistry of 4,5,6,7-tetrahydro-1H-indoles has been explored to synthesize acetoxy derivatives and novel porphyrins with exocyclic rings .

Chemical Reactions Analysis

Tetrahydroindoles undergo a variety of chemical reactions. They can react regioselectively with lead tetraacetate to yield acetoxy derivatives . Furthermore, the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione followed by Pictet-Spengler reaction conditions can transform the resulting intermediates into spirocyclic and pentacyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroindoles are influenced by their molecular structure and the nature of their substituents. The synthesis methods and subsequent reactions these compounds undergo can lead to the formation of compounds with varying degrees of saturation, ring size, and functionalization, which in turn affect their reactivity, solubility, and potential applications. Specific physical and chemical properties such as melting points, solubility, and stability would be determined experimentally and are not detailed in the provided papers.

科学研究应用

吲哚合成和分类

吲哚生物碱,包括化合物如1,4,6,7-四氢-5H-吲哚-5-酮,由于其复杂的结构和多样的生物活性,一直是有机合成化学家的重要研究对象。最近的进展引入了新的吲哚合成方法,强调吲哚核的构建。吲哚合成被分类为九种策略方法,每种方法的特点是在合成的最后一步形成的键的类型。这种分类为理解和开发新的吲哚合成方法提供了系统框架(Taber & Tirunahari, 2011)。

药物发现中的四氢-β-咔啉骨架

基于吲哚的生物碱通常具有四氢-β-咔啉骨架,这是许多上市药物中常见的结构基元。Pictet-Spengler反应,特别是其立体选择性形式,在合成这些骨架方面起到了关键作用。最近的研究集中于开发这些骨架的新颖合成方法,无论是在固相还是溶液相中,突出了它们在药物发现中的重要性以及在这一领域进一步发展的必要性(Rao, Maiti, & Chanda, 2017)。

通过Umpolung对吲哚的C2-官能化

杂环化合物的独特生物活性,特别是环中含有氮原子的化合物,使得类似1,4,6,7-四氢-5H-吲哚-5-酮的吲哚衍生物具有很高的价值。吲哚的C2-umpolung是一个值得关注的领域,考虑到传统吲哚反应中的挑战。本综述关注间接途径对C2-umpolung的研究,提供了克服传统吲哚反应限制的见解,并为新的合成和药物机会铺平道路(Deka, Deb, & Baruah, 2020)。

安全和危害

属性

IUPAC Name |

1,4,6,7-tetrahydroindol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHBSXKECYLHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618496 |

Source

|

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,6,7-Tetrahydro-5H-indol-5-one | |

CAS RN |

35419-02-4 |

Source

|

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

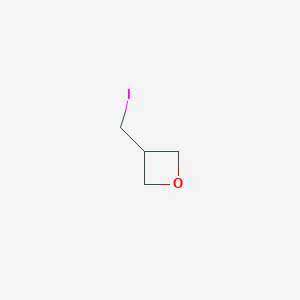

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

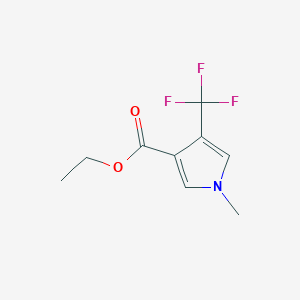

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

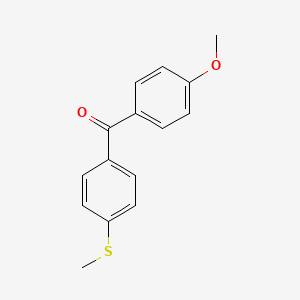

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)